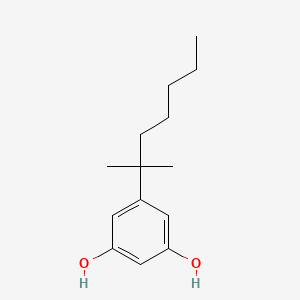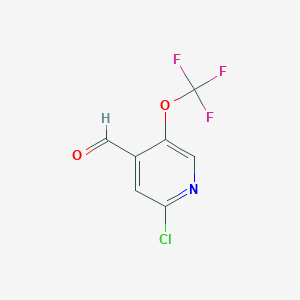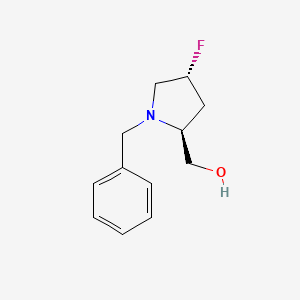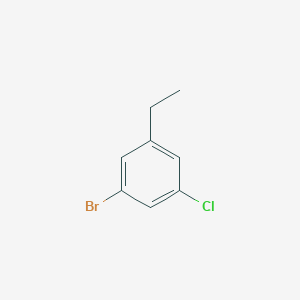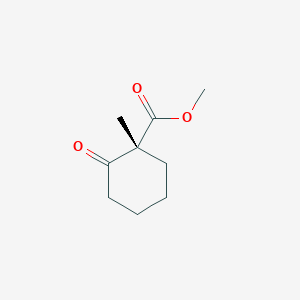
(4-(Diphenylphosphoryl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Diphenylphosphoryl)phenyl)boronic acid is an organic compound with the molecular formula C18H16BO3P and a molecular weight of 322.1 g/mol It is a boronic acid derivative that features a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Diphenylphosphoryl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a diphenylphosphoryl-substituted phenyl compound. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a boronic acid or boronate ester reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst loading.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Diphenylphosphoryl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to a diphenylphosphine group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted phenylboronic acids or phosphine derivatives.
Applications De Recherche Scientifique
(4-(Diphenylphosphoryl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(Diphenylphosphoryl)phenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid and diphenylphosphoryl groups. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications . The diphenylphosphoryl group can participate in coordination chemistry, interacting with metal ions and other electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the diphenylphosphoryl group, making it less versatile in certain applications.
Diphenylphosphoryl chloride: Contains the diphenylphosphoryl group but lacks the boronic acid moiety, limiting its use in cross-coupling reactions.
4-Bromophenylboronic acid: Similar structure but with a bromine atom instead of the diphenylphosphoryl group, affecting its reactivity and applications.
Uniqueness
(4-(Diphenylphosphoryl)phenyl)boronic acid is unique due to the presence of both the boronic acid and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C18H16BO3P |
|---|---|
Poids moléculaire |
322.1 g/mol |
Nom IUPAC |
(4-diphenylphosphorylphenyl)boronic acid |
InChI |
InChI=1S/C18H16BO3P/c20-19(21)15-11-13-18(14-12-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20-21H |
Clé InChI |
XXEKRCIJCZAEBD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol](/img/structure/B14026088.png)
